Structural Elucidation of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one: A Comprehensive Spectroscopic Guide
Structural Elucidation of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one: A Comprehensive Spectroscopic Guide
Executive Summary
The spiro[4.5]decane ring system is a privileged structural motif frequently encountered in biologically active natural products, such as the acorane and gleenol sesquiterpenes[1]. The functionalization of this core with a propargyl handle—specifically yielding 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one (CAS: 2138111-18-7)—creates a highly versatile intermediate[2][3]. The terminal alkyne serves as a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the cyclohexanone moiety provides a site for further diastereoselective modifications.
This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of this compound. By synthesizing theoretical principles with empirical analytical workflows, we establish a self-validating framework for identifying and quantifying this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)[4][5].
Analytical Workflow & Methodologies
To ensure scientific integrity and reproducibility, the characterization of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one relies on an orthogonal analytical approach. The methodology described below is designed to prevent spectral artifacts and ensure high-fidelity data acquisition[6].
Step-by-Step Experimental Protocols
Protocol 1: Sample Preparation and NMR Acquisition
-
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ). CDCl3 is chosen because it lacks exchangeable protons that might obscure or artificially exchange with the weakly acidic terminal alkyne proton[7].
-
Internal Standard: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm chemical shift reference.
-
Instrument Tuning: Acquire spectra on a 400 MHz NMR spectrometer (100 MHz for 13C ). Perform rigorous shimming to achieve a line width at half-height ( Δν1/2 ) of less than 0.5 Hz for the TMS signal.
-
Pulse Sequences:
-
Acquire standard 1D 1H (16 scans, 1s relaxation delay) and 13C (1024 scans, 1H -decoupled).
-
Acquire 2D COSY, HSQC, and HMBC to resolve the complex overlapping multiplets of the spirocyclic core.
-
Protocol 2: ATR-FTIR Spectroscopy
-
Background Collection: Collect a background spectrum (ambient air) using an Attenuated Total Reflectance (ATR) crystal (diamond or zinc selenide) to subtract atmospheric H2O and CO2 .
-
Sample Application: Apply 1–2 μL of the neat liquid (or a concentrated drop from a volatile solvent) directly onto the ATR crystal. ATR is prioritized over KBr pelleting to eliminate the broad water absorption band (~3400 cm −1 ) that can obscure the critical terminal alkyne C-H stretch[4][8].
-
Acquisition: Record the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).
Protocol 3: GC-EI-MS Analysis
-
Chromatography: Inject 1 μL of a 1 mg/mL solution (in hexane) into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS).
-
Ionization: Utilize Electron Impact (EI) ionization at a standard 70 eV. This energy level is critical as it provides reproducible fragmentation patterns that align with established mass spectral libraries[9].
-
Detection: Scan the mass-to-charge ( m/z ) range of 40–300 amu.
Caption: Orthogonal analytical workflow for the structural elucidation of the spirocyclic compound.
Spectroscopic Characterization & Causality
Infrared (IR) Spectroscopy
The IR spectrum of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one acts as the first line of structural validation, confirming the presence of the two primary functional groups: the ketone and the terminal alkyne[8].
The causality behind the sharp absorption at ~3290 cm −1 lies in the high s-character (50%) of the sp -hybridized carbon-hydrogen bond of the terminal alkyne, which results in a stronger, stiffer bond compared to sp3 C-H bonds[7]. The cyclohexanone carbonyl stretch appears at ~1710 cm −1 , which is standard for an unstrained six-membered ring ketone lacking conjugation[4][10].
Table 1: Key ATR-FTIR Absorptions
| Wavenumber (cm −1 ) | Intensity | Functional Group | Vibrational Mode Causality |
| ~3290 | Strong, Sharp | Terminal Alkyne ( ≡ C-H) | High s-character of the sp -hybridized C-H bond. |
| 2950, 2860 | Strong | Alkyl Core (C-H) | Asymmetric and symmetric sp3 C-H stretching of the spiro rings. |
| ~2115 | Weak | Alkyne (C ≡ C) | Change in dipole moment during stretching is minimal, yielding a weak signal. |
| ~1710 | Strong, Sharp | Ketone (C=O) | Dipole oscillation of the isolated cyclohexanone carbonyl. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1 H NMR Analysis
The 1 H NMR spectrum is dominated by the complex aliphatic envelope of the spiro[4.5]decane core, but the propargyl group provides distinct, diagnostic signals[11][12].
Causality of the Alkyne Triplet: The terminal alkyne proton ( Halkyne ) does not appear as a singlet. Instead, it resonates as a fine triplet ( J≈2.6 Hz) around 1.95 ppm. This is due to long-range, through-bond spin-spin coupling ( 4J ) with the adjacent propargylic methylene protons ( -CH2-C≡CH )[11][13]. The propargylic protons themselves appear as a multiplet (or doublet of doublets of doublets) near 2.30 ppm due to coupling with the alkyne proton and the adjacent chiral methine center (C6) on the spiro ring.
Table 2: 1 H NMR Spectral Data (400 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Structural Rationale |
| ~2.20 – 2.50 | m | 4H | H-7, H-9 | Protons α to the C=O group are deshielded by the carbonyl's magnetic anisotropy. |
| ~2.25 – 2.40 | ddd/m | 2H | Propargyl CH2 | Deshielded by the alkyne π -system; complex coupling with C6-H and alkyne-H. |
| ~1.95 | t ( J≈2.6 Hz) | 1H | Alkyne ≡ C-H | Shielded relative to alkenes due to the diamagnetic anisotropy cylinder of the triple bond. |
| ~1.85 – 2.05 | m | 1H | H-6 (Methine) | Deshielded by proximity to the spiro center and the propargyl substituent. |
| ~1.30 – 1.80 | m | 10H | H-1 to H-4, H-10 | Overlapping aliphatic envelope of the cyclopentane and remaining cyclohexane protons. |
13 C NMR Analysis
Carbon-13 NMR provides an unambiguous map of the molecular skeleton. The molecule contains 13 distinct carbons, confirming the lack of symmetry induced by the C6 propargyl substitution[14].
Causality of the Spiro Carbon Shift: The quaternary spiro carbon (C5) typically resonates around 48–50 ppm. Its downfield position relative to standard aliphatic quaternary carbons is driven by the localized ring strain of the fused 5/6 system and the steric compression of the surrounding atomic orbitals.
Table 3: 13 C NMR Spectral Data (100 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Type | Assignment | Structural Rationale |
| ~211.0 | C | C8 (Ketone C=O) | Highly deshielded sp2 carbon typical of an isolated cyclohexanone[10]. |
| ~82.4 | C | Internal Alkyne (- C≡ CH) | sp -hybridized carbon; deshielded relative to the terminal carbon. |
| ~70.1 | CH | Terminal Alkyne (-C ≡ \textbf{C}H) | Characteristic upfield shift for terminal alkynes due to anisotropic shielding[13]. |
| ~48.5 | C | C5 (Spiro Carbon) | Quaternary center joining the 5- and 6-membered rings. |
| ~46.1, ~39.5 | CH2 | C7, C9 | α -carbons deshielded by the inductive effect of the carbonyl group. |
| ~45.2 | CH | C6 | Methine carbon adjacent to the spiro center. |
| ~31.2, ~34.2, ~33.1, ~24.5, ~24.0 | CH2 | C10, C1-C4 | Aliphatic ring carbons of the spiro[4.5]decane framework. |
| ~18.5 | CH2 | Propargyl CH2 | Shielded aliphatic carbon, typical for propargylic methylenes[8]. |
2D NMR Self-Validating Strategy
To definitively assign the connectivity between the propargyl group and the spirocyclic core, a 2D NMR strategy is required. The system is self-validating: the HMBC (Heteronuclear Multiple Bond Correlation) experiment bridges the "NMR-silent" quaternary spiro carbon (C5) by showing 3JCH correlations from the cyclopentane protons (H-1/H-4) and the C6 methine proton to the C5 carbon[4][6].
Caption: 2D NMR logical strategy for assigning the spirocyclic and propargyl connectivities.
Mass Spectrometry (EI-MS)
Electron Impact Mass Spectrometry (70 eV) provides the exact molecular weight and structural fingerprints via predictable gas-phase fragmentation pathways[9][15].
Fragmentation Causality: The molecular ion ( M+∙ ) for C13H18O appears at m/z 190. A highly diagnostic fragmentation is the loss of the propargyl radical ( C3H3∙ , 39 Da). This homolytic cleavage is thermodynamically favored because it generates a resonance-stabilized propargyl radical and a stable spirocyclic carbocation at C6 ( m/z 151)[9]. Further α -cleavage adjacent to the cyclohexanone carbonyl results in ring-opening and subsequent loss of carbon monoxide or ethylene fragments.
Table 4: Key EI-MS Fragments
| m/z Value | Relative Abundance | Fragment Identity | Fragmentation Mechanism |
| 190 | Medium | [M]+∙ | Intact molecular ion ( C13H18O+∙ ). |
| 151 | High | [M−C3H3]+ | Loss of the propargyl radical (39 Da) via homolytic bond cleavage at C6. |
| 123 | Medium | [M−C3H3−CO]+ | Subsequent α -cleavage and extrusion of carbon monoxide (28 Da) from the ketone. |
| 95 | Base Peak | [C7H11]+ | Deep fragmentation of the cyclohexanone ring leaving the cyclopentyl core. |
Conclusion
The comprehensive spectroscopic profiling of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one requires a synergistic interpretation of IR, NMR, and MS data. The terminal alkyne is unambiguously identified by its 3290 cm −1 IR stretch and its ~1.95 ppm 1 H NMR triplet, while the spiro[4.5]decane core is mapped via the downfield quaternary C5 shift (~48.5 ppm) and diagnostic EI-MS fragmentation ( m/z 151). By adhering to the analytical workflows and causality principles outlined in this guide, researchers can ensure the highest standards of structural verification during complex synthetic or drug development campaigns.
References
-
National Center for Biotechnology Information (NCBI). "Spiro(4.5)decan-8-one." PubChem Compound Summary for CID 14626805. Retrieved from:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Retrieved from:[Link]
-
Srikrishna, A., & Rao, M. S. (2008). "Construction of spiro[4.5]decane via ring-closing metathesis reaction: Formal synthesis of acorone and isoacorones." Indian Journal of Chemistry, 47B, 1423-1429. Retrieved from:[Link]
-
Hatton, J. V., & Richards, R. E. (1969). "Nuclear magnetic resonance studies of hydrogen bonding in acetylenes containing oxygen functions." Canadian Journal of Chemistry, 47(13), 2473. Retrieved from:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS:2138111-18-7, 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one-毕得医药 [bidepharm.com]
- 3. 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one | 2138111-18-7 [amp.chemicalbook.com]
- 4. wiley.com [wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectrometric Identification of Organic Compounds, 8ed (An Indian Adaptation) [wileyindia.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. sciforum.net [sciforum.net]
- 9. scribd.com [scribd.com]
- 10. Spiro(4.5)decan-8-one | C10H16O | CID 14626805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Propargyl bromide(106-96-7) 1H NMR spectrum [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Studies on the Syntheses of Spiro-dienone Compounds. VII. Novel Synthesis of the Spiro [4.5] decane Carbon Framework [jstage.jst.go.jp]
- 15. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) MS spectrum [chemicalbook.com]
